molecular formula C6H4N2O2 B12710676 1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione CAS No. 79769-56-5

1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione

Cat. No.: B12710676
CAS No.: 79769-56-5
M. Wt: 136.11 g/mol
InChI Key: DOYVLWSSQKOKHQ-UHFFFAOYSA-N
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Description

1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione is a polycyclic aromatic compound belonging to the class of pyrazolopyrazoles. These compounds are characterized by the fusion of two pyrazole rings, forming a unique structure that exhibits interesting chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones, followed by cyclization to form the pyrazole rings . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, leading to its potential anticancer effects .

Comparison with Similar Compounds

Uniqueness: 1H,7H-Pyrazolo(1,2-a)pyrazole-1,7-dione is unique due to its specific structure, which allows it to interact with a variety of molecular targets.

Properties

CAS No.

79769-56-5

Molecular Formula

C6H4N2O2

Molecular Weight

136.11 g/mol

IUPAC Name

pyrazolo[1,2-a]pyrazole-3,5-dione

InChI

InChI=1S/C6H4N2O2/c9-5-1-3-7-4-2-6(10)8(5)7/h1-4H

InChI Key

DOYVLWSSQKOKHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CC(=O)N2C1=O

Origin of Product

United States

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